molecular formula C8H10N4O3 B2565663 (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 902815-49-0

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2565663
CAS No.: 902815-49-0
M. Wt: 210.193
InChI Key: SIIVESSDNTUNKD-UHFFFAOYSA-N
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Description

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-nitro-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone exerts its effects is primarily through interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    (3-nitro-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but with the nitro group at the 4-position.

    (3-amino-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.

    (3-chloro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group at the 3-position of the pyrazole ring in (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(5-nitro-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c13-8(11-3-1-2-4-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIVESSDNTUNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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